ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a fluorinated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins. The fluorine atom at the 4-position enhances metabolic stability and modulates electronic properties, while the ethyl ester at the 6-position improves solubility for synthetic manipulation .
Properties
Molecular Formula |
C9H8FN3O2 |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
QJCAWLHGIRSQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Preparation of the starting material: Ethyl 2-cyano-4,4-dimethoxybutanoate is prepared by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of the pyrimidine ring: The starting material is reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Fluorination and esterification:
Chemical Reactions Analysis
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Medicine: Its derivatives have been investigated for their anticancer and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 4-, 6-, and 7-positions, as shown below:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluoro derivative likely exhibits greater metabolic stability compared to chloro analogs due to reduced susceptibility to oxidative degradation .
- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., 6-COOEt) are synthetic intermediates, whereas carboxylic acids (e.g., 6-COOH) are bioactive forms for target engagement .
- 7-Substituents : Bulky groups like phenylsulfonyl (SO₂Ph) or cyclopentyl () influence steric accessibility and binding affinity .
Physicochemical and Spectroscopic Properties
Biological Activity
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and implications for therapeutic applications.
This compound can be synthesized through various methods that typically involve the modification of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis often includes the introduction of the fluoro group and the carboxylate moiety, which are crucial for its biological activity.
Chemical Structure
- Molecular Formula : C₉H₈FN₃O₂
- Molecular Weight : 197.17 g/mol
- CAS Number : 187725-00-4
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives. This compound has been evaluated for its efficacy against various pathogens.
- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) in the range of 1–10 µg/mL against several strains, suggesting strong antibacterial properties .
- Antiviral Activity : The compound has also shown promising antiviral effects, particularly against influenza viruses. In animal models, it demonstrated a reduction in viral load and improved survival rates when administered during infection .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. The presence of the fluoro group is believed to enhance binding affinity to target enzymes or receptors involved in microbial resistance mechanisms.
Key Findings from SAR Studies:
| Compound Variant | IC50 (nM) | Activity Type | Reference |
|---|---|---|---|
| Ethyl 4-fluoro derivative | <5 | CSF1R Inhibition | |
| Methylated variants | >10 | Reduced EGFR Activity | |
| Unsubstituted analogs | >20 | Lower Potency |
Case Studies and Research Findings
- Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : this compound has been identified as a selective inhibitor of CSF1R with subnanomolar potency. This receptor plays a crucial role in macrophage differentiation and maintenance, making it a target for therapies in autoimmune diseases .
- Pharmacokinetics and Toxicity : Studies assessing the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics with low toxicity levels observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
